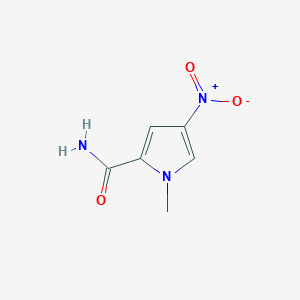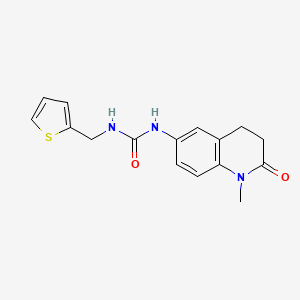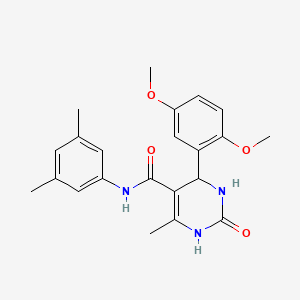![molecular formula C10H13IN2O2 B2364328 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide CAS No. 298215-09-5](/img/structure/B2364328.png)
2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide” is a chemical compound with the CAS Number: 298215-09-5. It has a molecular weight of 320.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13IN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 320.13 . The InChI key, which is a unique identifier for the compound, is JKELPVBKZMDMDH-UHFFFAOYSA-N .科学的研究の応用
Synthesis and Optimization in Drug Precursors :
- The compound is an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation process, catalyzed by Novozym 435, is crucial for developing efficient synthetic routes. This process has been optimized for various parameters like acyl donors, agitation speed, solvent, and temperature, demonstrating its critical role in drug synthesis (Magadum & Yadav, 2018).
Catalytic Applications in Dye Production :
- N-(3-Amino-4-methoxyphenyl)acetamide, a structurally similar compound, is vital for producing azo disperse dyes. It is synthesized through the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using a novel Pd/C catalyst, highlighting the compound's role in the catalytic processes essential for industrial dye production (Zhang, 2008).
Hydrogen Bond Studies in Molecular Engineering :
- Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which share a similar structural framework, reveal insights into intra- and intermolecular hydrogen bonding. These findings are pivotal for molecular design in pharmaceuticals and material science (Romero & Margarita, 2008).
Characterization in Potential Pesticides :
- Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including similar compounds, have been characterized as potential pesticides. X-ray powder diffraction was used to understand their structure, demonstrating the compound's potential application in developing new pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis of Novel Compounds in Medicinal Chemistry :
- The compound's framework is used in the synthesis of various medicinally relevant compounds, like new salts or solvates, which are then tested for therapeutic efficacy in pharmaceutical compositions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Radioactive Labeling for Metabolism Studies :
- Related compounds like chloroacetanilide herbicides have been radioactively labeled for studies on their metabolism and mode of action, indicating the potential for similar applications in tracing and studying the metabolism of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (Latli & Casida, 1995).
Quantitative Structure-Activity Relationships in Antimalarial Research :
- In antimalarial research, derivatives of similar compounds have been synthesized and analyzed in quantitative structure-activity relationship studies. This demonstrates the compound's relevance in developing new antimalarial drugs with improved efficacy and pharmacokinetic properties (Werbel et al., 1986).
Biological Activity Studies :
- Studies on the bioactivity of N-(2-hydroxyphenyl)acetamides and derived oligomers, structurally related to the compound , contribute to understanding their phytotoxic properties and gene expression modulation in plants, offering insights into their potential biological applications (Girel et al., 2022).
Coordination Chemistry and Antioxidant Activity :
- Coordination complexes constructed from pyrazole-acetamide derivatives show significant antioxidant activity. This illustrates the compound's potential utility in developing novel antioxidant agents and understanding coordination chemistry (Chkirate et al., 2019).
Synthesis and Evaluation of Analgesic and Antimicrobial Agents :
- Synthesis of isoxazole derivatives from N-chalconyl aminophenols, similar to the compound of interest, has been undertaken to explore their analgesic and antimicrobial activities. This shows the potential of such compounds in therapeutic applications (Sahu et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-(2-hydroxyethylamino)-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKELPVBKZMDMDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNCCO)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2364245.png)
![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)
![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)
![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)

![2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid](/img/structure/B2364254.png)
![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2364261.png)
![4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2364263.png)
![6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2364264.png)

